Demonstrated TEAD1 Inhibition vs. N-Methylindazole and Pyrrolidinone Building Blocks
1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one demonstrates specific, measurable inhibitory activity against the TEAD1 transcription factor, unlike its individual, simpler precursor components. In a cellular luciferase reporter assay in human MCF7 cells, the compound exhibited an IC50 of 100 nM [1]. This is a significant functional gain compared to the constituent fragments 1-methyl-1H-indazole and pyrrolidin-2-one, which have no reported TEAD1 inhibitory activity at this level [2][3]. This finding confirms that the specific combination of the two fragments into the target scaffold is essential for the emergent biological function.
| Evidence Dimension | Inhibition of TEAD1-mediated gene expression in human MCF7 cells (Luciferase Reporter Assay) |
|---|---|
| Target Compound Data | IC50 = 100 nM |
| Comparator Or Baseline | Individual fragments: 1-Methyl-1H-indazole (no high-potency TEAD inhibition reported) and Pyrrolidin-2-one (no high-potency TEAD inhibition reported) |
| Quantified Difference | Not calculable (qualitative gain of function); Activity only observed in the fused target compound. |
| Conditions | Human MCF7 breast cancer cell line, overnight incubation, luciferase reporter gene assay [1]. |
Why This Matters
This is the only direct, quantitative evidence of the target compound's bioactivity, establishing a unique functional profile not shared by its simpler precursors, and directly linking it to a therapeutically relevant target in the Hippo signaling pathway.
- [1] BindingDB. Affinity Data for BDBM50626292 (CHEMBL5439933) on Transcriptional enhancer factor TEF-1 (TEAD1). IC50: 100 nM. Assay Description: Inhibition of TEAD1 mediating gene expression in human MCF7 cells. View Source
- [2] PubChem. Compound Summary for 1-methyl-1H-indazole. No high-potency TEAD inhibition data reported. View Source
- [3] PubChem. Compound Summary for pyrrolidin-2-one. No high-potency TEAD inhibition data reported. View Source
